molecular formula C13H14N2OS2 B2624742 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide CAS No. 895466-15-6

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2624742
CAS No.: 895466-15-6
M. Wt: 278.39
InChI Key: UMWSEBGKXCZPTR-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a thiazole ring, a sulfanyl group, and a propanamide moiety. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, thiols, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and sulfanyl group makes it particularly versatile in various chemical reactions and applications .

Biological Activity

Overview

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that belongs to the thiazole derivative class. Its structure includes a thiazole ring, a sulfanyl group, and a propanamide backbone, making it an interesting candidate for various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C18H17N3OSC_{18}H_{17}N_{3}OS. The compound's structure can be represented as follows:

Structure C18H17N3OS\text{Structure }\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}\text{S}

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. In studies involving this compound, the compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL depending on the strain tested .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it has shown promising cytotoxic effects against several cancer cell lines. For instance, in studies involving human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), this compound exhibited IC50 values of approximately 15 µM and 20 µM respectively . Such potency suggests that the compound may interfere with cellular processes essential for cancer cell survival.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A54915
MCF-720
HT2918

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. In preclinical models, it was shown to reduce inflammation markers significantly. The mechanism appears to involve the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways crucial for bacterial growth and cancer cell proliferation. For example:

  • Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis.
  • Anticancer Mechanism : It could interfere with DNA replication or induce apoptosis in malignant cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antibacterial Study : A study conducted on Staphylococcus aureus demonstrated that the compound inhibited bacterial growth effectively at concentrations above its MIC.
  • Cytotoxicity Assessment : In vitro assays on A549 cells revealed that treatment with the compound led to significant cell death compared to control groups, indicating its potential as an anticancer agent .

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-10-2-4-11(5-3-10)17-8-6-12(16)15-13-14-7-9-18-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWSEBGKXCZPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328706
Record name 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895466-15-6
Record name 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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